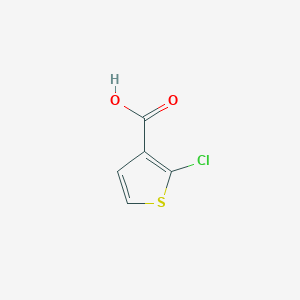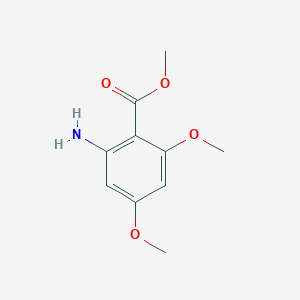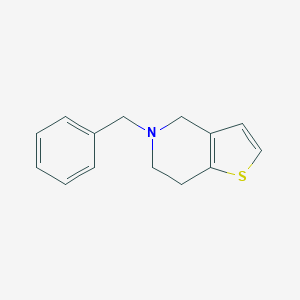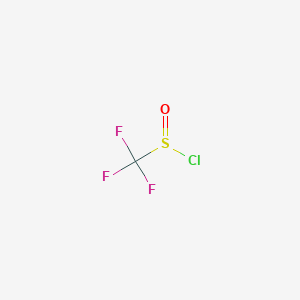![molecular formula C20H23ClN2O B110792 (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone CAS No. 130642-50-1](/img/structure/B110792.png)
(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of piperidinyl methanol with different sulfonyl chlorides in the presence of a solvent such as methylene dichloride and a base like triethylamine . This method could potentially be adapted for the synthesis of "(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone" by choosing appropriate starting materials and reaction conditions that would introduce the pyridinyl and chlorophenyl ethyl groups into the molecule.
Molecular Structure Analysis
The molecular structures of the compounds discussed in the papers are characterized by X-ray crystallography, which reveals details such as the chair conformation of the piperidine ring and the dihedral angles between the benzene ring and the piperidine rings . These structural insights are crucial for understanding the three-dimensional arrangement of atoms in the molecule and can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not explicitly discussed in the papers. However, properties such as solubility, melting point, and stability can be inferred from the molecular structure and the presence of specific functional groups. For instance, the crystalline nature of these compounds suggests a certain degree of stability and the potential for solid-state interactions such as hydrogen bonding, as seen in the formation of chains in the crystal structure of one of the compounds .
Scientific Research Applications
Synthesis and Intermediate Applications
(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone is primarily recognized for its role as a crucial intermediate in the synthesis of Loratadine, a medication used to alleviate allergy symptoms. Zhuang Shouqu et al. (2013) highlighted the importance of this compound in the synthetic routes of Loratadine, emphasizing its role alongside another intermediate, 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine-11-one, in the overall synthesis process. The synthesis of Loratadine has garnered significant attention due to the drug's excellent clinical performance, leading to extensive research efforts to optimize its synthesis (Zhuang Shouqu, 2013).
Binding Interactions and Molecular Analysis
The compound also plays a role in the study of molecular interactions and binding analyses. For instance, J. Shim et al. (2002) conducted an in-depth study of the molecular interaction of a related antagonist compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. Through conformational analysis and the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models, they provided insights into the steric and electrostatic interactions of the compound with the receptor. This research underscores the potential of similar piperidine-based compounds in studying receptor-ligand interactions and drug design (J. Shim et al., 2002).
Structural and Toxicity Studies
Additionally, compounds with a similar structure to (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone have been the subject of various structural and toxicity studies. For instance, H. Gul et al. (2003) investigated the toxicity of some bis Mannich bases and corresponding piperidinols, including a range of piperidine derivatives. These studies contribute to a broader understanding of the structural characteristics, toxicity, and potential pharmacological applications of this class of compounds (H. Gul et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Compounds with similar structures have been found to have diverse biological activities and therapeutic possibilities .
properties
IUPAC Name |
[3-[2-(3-chlorophenyl)ethyl]pyridin-2-yl]-(1-methylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-23-12-9-17(10-13-23)20(24)19-16(5-3-11-22-19)8-7-15-4-2-6-18(21)14-15/h2-6,11,14,17H,7-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWTYYOASANXND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone in the synthesis of Loratadine?
A1: This compound serves as a crucial precursor in the multi-step synthesis of Loratadine [, ]. Specifically, it undergoes further reactions, including hydrolysis, to ultimately yield Loratadine. This synthetic route, utilizing novel oxazoline intermediates, offers a potentially advantageous pathway for Loratadine production.
Q2: Can you elaborate on the specific reaction involving (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone in the synthesis of Loratadine as described in the research?
A2: The research outlines a process where [2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methyl-pyridine is reacted with 3-chlorobenzyl chloride, and subsequently treated with a Grignard reagent of 4-chloro-N-methyl-piperidine. This sequence ultimately yields (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone] [, ]. This compound then undergoes hydrolysis as a critical step towards obtaining the final product, Loratadine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

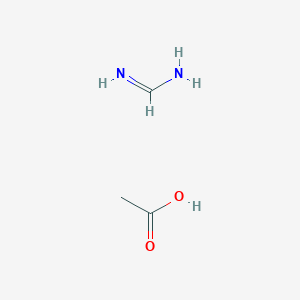
![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)


